- Synthesis of Benzyllithiums: study of their reactivity vis-a-vis carbon-carbon double bonds1991, , ,,
Cas no 938-95-4 (2-(4-Chlorophenyl)propanoic acid)

938-95-4 structure
Produktname:2-(4-Chlorophenyl)propanoic acid
2-(4-Chlorophenyl)propanoic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- DL-2-(4-chlorophenyl)propan-oic acid
- 4-Chloro-alpha-methylphenylacetic acid
- 2-(p-Chlorophenyl)propionic acid
- 4-chloromethyl phenylacetic acid
- 2-(4-Chlorophenyl)propanoic acid
- 2-(4-Chlorophenyl)propionic acid
- 4-(Chlormethyl)Phenylacetic Acid
- P-CHLORO-ALPHA-METHYLPHENYLACETIC ACID
- (R,S)-2-(4'-chlorophenyl) propionic acid
- (R,S)-2-(p-chlorophenyl)-propionic acid
- DL-2-(4-Chlorophenyl)propanoic acid
- DL-4-Chloro-alpha-methylphenylacetic acid
- YOZILQVNIWNPFP-UHFFFAOYSA-N
- 4-Chloro-a-methyl-benzeneacetic acid
- dl-p-Chloro-.alpha.-methylphenylacetic acid
- Benzeneacetic acid, 4-chloro-.alpha.-methyl-
- 2-(4-Chloro-phenyl)-propionic acid
- (4-CHLOROMETHYLPHENYL)ACETIC ACID
- (?)-p-Chlorohydratropic acid
- YOZILQVNIWNPFP-UH
- 4-Chloro-α-methylbenzeneacetic acid (ACI)
- Hydratropic acid, p-chloro- (6CI, 7CI, 8CI)
- (±)-2-(4-Chlorophenyl)propionic acid
- (±)-2-(p-Chlorophenyl)propionic acid
- 4-Chloro-α-methylphenylacetic acid
- p-Chloro-α-methylphenylacetic acid
- 938-95-4
- 4-Chloro-alpha-methylphenylaceticacid
- TS-02573
- DB-057445
- Z982129848
- BBL103835
- DL-4-Chloro-alpha-methylphenylacetic acid, 96%
- MFCD00044670
- p-chloro(alpha-methyl)phenylacetic acid
- 2-(4-chlorophenyl) propanoic acid
- EN300-114385
- AKOS005207114
- 2-(4-chlorophenyl)-propionic acid
- EINECS 213-351-1
- InChI=1/C9H9ClO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12)
- .alpha.-(p-Chlorophenyl)propionic acid
- NS00041918
- DL-4-Chloro-alpha-Methyl Phenylacetic Acid
- YOZILQVNIWNPFP-UHFFFAOYSA-
- 2-(4-Chlorophenyl)propanoic Acid (>90%)
- CS-0135780
- DTXSID10912625
- p-Chloro-.alpha.-methylphenylacetic acid
- STL557645
- SY347515
- SCHEMBL121108
- DL-4-Chloro- alpha -methylphenylacetic acid
- MFCD20638480
- a-(p-chlorophenyl)propionic acid
- 4-Chloro-.alpha.-methylphenylacetic acid
-
- MDL: MFCD00044670
- Inchi: 1S/C9H9ClO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12)
- InChI-Schlüssel: YOZILQVNIWNPFP-UHFFFAOYSA-N
- Lächelt: O=C(C(C)C1C=CC(Cl)=CC=1)O
- BRN: 2328710
Berechnete Eigenschaften
- Genaue Masse: 184.02900
- Monoisotopenmasse: 184.029107
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 2
- Komplexität: 162
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Topologische Polaroberfläche: 37.3
- Tautomerzahl: nichts
- XLogP3: 2.5
Experimentelle Eigenschaften
- Farbe/Form: Solid
- Dichte: 1.263
- Schmelzpunkt: 57-61 °C
- Siedepunkt: 121-126 °C/0.2 mmHg
- Flammpunkt: 121-126°C/0.2mm
- Brechungsindex: 1.565
- Wasserteilungskoeffizient: Löslich in Wasser.
- PSA: 37.30000
- LogP: 2.52810
- Löslichkeit: Nicht bestimmt
- Dampfdruck: 0.0±0.7 mmHg at 25°C
2-(4-Chlorophenyl)propanoic acid Sicherheitsinformationen
-
Symbol:
- Signalwort:Danger
- Gefahrenhinweis: H301-H317-H319
- Warnhinweis: P280-P301+P310-P305+P351+P338
- Transportnummer gefährlicher Stoffe:UN 2811 6.1/PG 3
- WGK Deutschland:3
- Code der Gefahrenkategorie: 22-36-43
- Sicherheitshinweise: S26-S36/37
-
Identifizierung gefährlicher Stoffe:
- Risikophrasen:R36/37/38
- Lagerzustand:Room temperature
2-(4-Chlorophenyl)propanoic acid Zolldaten
- HS-CODE:2916399090
- Zolldaten:
China Zollkodex:
2916399090Übersicht:
29969090 Andere aromatische Monocarbonsäuren. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenAcrylsäure\Acrylate oder Ester müssen klar verpackt werden
Zusammenfassung:
2916399090 andere aromatische Monocarbonsäuren, ihre Anhydride, Halogenide, Peroxide, Peroxysäuren und ihre Derivate MwSt:17,0% Steuerermäßigung:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%
2-(4-Chlorophenyl)propanoic acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
AstaTech | 11021-1/G |
2-(4-CHLOROPHENYL)PROPANOIC ACID |
938-95-4 | 97% | 1g |
$29 | 2023-09-18 | |
Enamine | EN300-114385-0.1g |
2-(4-chlorophenyl)propanoic acid |
938-95-4 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1206420-25g |
2-(4-Chlorophenyl)propanoic acid |
938-95-4 | 98% | 25g |
¥2152.00 | 2024-04-24 | |
Key Organics Ltd | TS-02573-10MG |
2-(4-chlorophenyl)propanoic acid |
938-95-4 | >97% | 10mg |
£63.00 | 2025-02-09 | |
AstaTech | 11021-25/G |
2-(4-CHLOROPHENYL)PROPANOIC ACID |
938-95-4 | 97% | 25g |
$299 | 2023-09-18 | |
TRC | C381825-500mg |
2-(4-Chlorophenyl)propanoic Acid |
938-95-4 | 500mg |
$ 109.00 | 2023-09-08 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 650714-5G |
2-(4-Chlorophenyl)propanoic acid |
938-95-4 | 5g |
¥1348.28 | 2023-12-01 | ||
abcr | AB178124-5 g |
4-Chloro-alpha-methylphenylacetic acid, 97%; . |
938-95-4 | 97% | 5 g |
€99.30 | 2023-07-20 | |
Chemenu | CM279365-100g |
2-(4-Chlorophenyl)propanoic acid |
938-95-4 | 95+% | 100g |
$647 | 2021-06-16 | |
Apollo Scientific | OR951001-5g |
4-Chloro-alpha-methylphenylacetic acid |
938-95-4 | 96% | 5g |
£150.00 | 2025-02-20 |
2-(4-Chlorophenyl)propanoic acid Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; rt; 3 h, 85 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Pyrethroid compound and hair growth composition thereby, Japan, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Dimethyl sulfoxide , Acetic anhydride
Referenz
- The oxidation of aldehyde bisulfite adducts to carboxylic acids and their derivatives with dimethyl sulfoxide and acetic anhydrideTetrahedron Letters, 1986, 27(34), 3995-8,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 8 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
Referenz
- Preparation of azabicyclo[3.2.1]octanyl derivatives and diazepine derivatives, especially tropine, atropine and nortropine derivatives and pirenzepines, as muscarinic receptor modulators for treating ocular disorders, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Acetic anhydride , Lithium chloride Catalysts: Palladium chloride , Diphenyl(2′,4′,6′-trimethoxy[1,1′-biphenyl]-2-yl)phosphine Solvents: 1,4-Dioxane ; 24 h, 70 °C
Referenz
- Pd-Catalyzed Regioselective Branched Hydrocarboxylation of Terminal Olefins with Formic AcidOrganic Letters, 2022, 24(3), 886-891,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Catalysts: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Dimethylformamide ; 5 min, rt
1.2 Catalysts: Triisopropylsilanethiol ; rt → 0 °C; 24 h, 0 °C
1.2 Catalysts: Triisopropylsilanethiol ; rt → 0 °C; 24 h, 0 °C
Referenz
- Photocarboxylation of Benzylic C-H BondsJournal of the American Chemical Society, 2019, 141(29), 11393-11397,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Butyllithium , Diisopropylethylamine Solvents: Tetrahydrofuran , Hexane ; 0 °C → rt; 30 min, rt; rt → -15 °C
1.2 -15 °C; 1 h, -15 °C
1.3 overnight, -15 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 -15 °C; 1 h, -15 °C
1.3 overnight, -15 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Referenz
- Functionalization of α-C(sp3)-H Bonds in Amides Using Radical Translocating Arylating GroupsAngewandte Chemie, 2021, 60(7), 3561-3565,
Herstellungsverfahren 8
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: p-Toluenesulfonic acid , Lithium chloride , Water Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Methyl ethyl ketone
1.2 -
1.2 -
Referenz
- Carbonylation of Vinyl Aromatics: Convenient Regioselective Synthesis of 2-Arylpropanoic AcidsOrganic Letters, 1999, 1(3), 459-461,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Acetic anhydride , Lithium chloride Catalysts: Palladium chloride , Diphenyl(2′,4′,6′-trimethoxy[1,1′-biphenyl]-2-yl)phosphine Solvents: 1,4-Dioxane ; 24 h, 70 °C
Referenz
- Method for preparing branched carboxylic acid compound with palladium chloride as catalyst, China, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Water Solvents: Water
Referenz
- Reductive desulfonylation of 2-aryl-2-benzysulfonylacetates and -propionates with sodium amalgam. A new synthesis of 2-arylacetic and 2-arylpropionic acidsChemical & Pharmaceutical Bulletin, 1983, 31(3), 883-6,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Solvents: Water ; 16 h, pH 8, 30 °C
Referenz
- Enantioselective hydrolysis of racemic ibuprofen amide to S-(+)-ibuprofen by Rhodococcus AJ270Enzyme and Microbial Technology, 1999, 24, 160-163,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Acetone , Water
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
- An interesting synthetic application of S-alkyl (aryl)bis(alkylsulfanyl)thioacetates: general procedure for the preparation of (±)-α-arylpropionic acidsSynthesis, 2002, (7), 921-927,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5 - 8.5; pH 1 - 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5 - 8.5; pH 1 - 2
Referenz
- Application of propiophenone rearrangement by 1,2-aryl shift in poly[styrene(iodosodiacetate)]Huaxue Shiji, 2006, 28(7), 426-428,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) , Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water
1.2 16 h, 600 psi, 80 °C
1.2 16 h, 600 psi, 80 °C
Referenz
- Effect of heteropoly acids on the hydrocarboxylation of styrene: comparative study on hydrocarboxylation and hydroesterification reactionsReaction Kinetics and Catalysis Letters, 2002, 77(2), 227-236,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Hexamethylphosphoramide , Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 2 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C → 23 °C; 45 min, 23 °C; 23 °C → 50 °C; 5 min, 50 °C; 50 °C → 0 °C
1.3 0 °C → 23 °C; 30 min, 23 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Solvents: Tetrahydrofuran ; -78 °C → 23 °C; 45 min, 23 °C; 23 °C → 50 °C; 5 min, 50 °C; 50 °C → 0 °C
1.3 0 °C → 23 °C; 30 min, 23 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referenz
- Preparation of N-[3-(2-pyridyloxy or phenoxy)propyl]benzylamine derivatives as modulating agents for liver X receptors (LXR), World Intellectual Property Organization, , ,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referenz
- Preparation of triazolopyrimidine derivatives and analogs as AXL receptor tyrosine kinase function inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Triethylamine , Oxygen Catalysts: Nickel monoxide , Nickel , Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Dimethylacetamide ; 24 h, rt
Referenz
- Nickel/Nickel Oxide in Combination with a Photoredox Catalyst for the Reductive Carboxylation of Unsaturated Hydrocarbons with CO2 under Visible-Light IrradiationACS Sustainable Chemistry & Engineering, 2019, 7(13), 11313-11322,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
Referenz
- Preparation of co-dimers of styrene and p-chlorostyrene with regulated monomer sequences using phosphatesPolymer Bulletin (Berlin, 1983, 9(10-11), 487-94,
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Titanium tetrachloride , Lithium aluminum hydride Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
- A new method for the preparation of 2-arylpropionic acids using low-valent titaniumTetrahedron Letters, 1993, 34(49), 7973-4,
2-(4-Chlorophenyl)propanoic acid Raw materials
- Benzene, 1-chloro-4-[1-(methylseleno)ethyl]-
- 1-(4-chlorophenyl)ethan-1-one
- 1-Chloro-4-ethylbenzene
- Benzeneacetic acid, 4-chloro-α-methyl-α-[(phenylmethyl)sulfonyl]-, phenylmethyl ester
- 2-(4-chlorophenyl)-2-hydroxypropanoic Acid
- Methyl 4-Chloro-a-methyl-benzeneacetate
- Benzeneacetamide, 4-chloro-α-methyl-
- 4-Chlorophenylacetic acid
- p-Chlorostyrene
- Benzene, 1-chloro-4-(1-methyl-3-phenyl-2-propenyl)-
- Benzeneethanethioic acid, 4-chloro-α-methyl-, S-methyl ester
2-(4-Chlorophenyl)propanoic acid Preparation Products
2-(4-Chlorophenyl)propanoic acid Verwandte Literatur
-
1. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
5. Book reviews
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Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:938-95-4)(4-CHLOROMETHYLPHENYL)ACETIC ACID

Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:938-95-4)2-(4-Chlorophenyl)propanoic acid

Reinheit:99%
Menge:25g
Preis ($):265.0